molecular formula C11H13NS B13148950 3-(1-Benzothiophen-7-yl)propan-1-amine

3-(1-Benzothiophen-7-yl)propan-1-amine

Cat. No.: B13148950
M. Wt: 191.29 g/mol
InChI Key: OTYICOPDJYNTND-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-7-yl)propan-1-amine is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as 2-bromo-3,3,3-trifluoropropene, with benzylthiols under SN2’ conditions to form the benzothiophene core . Subsequent functionalization at the 7-position and introduction of the propan-1-amine group can be achieved through various organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-7-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

3-(1-Benzothiophen-7-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-7-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzothiophen-7-yl)propan-1-amine is unique due to its specific substitution pattern on the benzothiophene ring, which can confer distinct biological and chemical properties compared to other benzothiophene derivatives.

Biological Activity

3-(1-Benzothiophen-7-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene moiety, which is known for its diverse pharmacological activities. The compound's structure can be represented as follows:

C12H13N(Molecular Weight 187 24 g mol)\text{C}_{12}\text{H}_{13}\text{N}\quad (\text{Molecular Weight 187 24 g mol})

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that this compound interacts with several biomolecular targets. Its mechanism of action often involves binding to neurotransmitter receptors, which may contribute to its psychoactive effects. Studies suggest that it may act as a modulator of serotonin and dopamine pathways, influencing mood and behavior .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Potential effects on serotonin and dopamine receptor pathways, impacting mood regulation .
Antimicrobial Properties Preliminary studies suggest antibacterial activity against certain gram-positive and gram-negative bacteria .
Cytotoxicity Exhibits selective cytotoxicity in cancer cell lines, indicating potential as an anticancer agent .

Neuropharmacology

A study focusing on the neuropharmacological effects of benzothiophene derivatives, including this compound, highlighted its potential as an antidepressant-like agent in animal models. The compound demonstrated significant reductions in immobility time in forced swim tests, suggesting an antidepressant effect mediated through serotonin receptor modulation .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits notable antibacterial activity against various strains. For example, its efficacy was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that indicate its potential as an antimicrobial agent .

Cytotoxicity Studies

Research evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis selectively in malignant cells while sparing normal fibroblast cells. This selectivity is crucial for developing anticancer therapies with reduced side effects compared to conventional chemotherapeutics .

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

3-(1-benzothiophen-7-yl)propan-1-amine

InChI

InChI=1S/C11H13NS/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8H,2,5,7,12H2

InChI Key

OTYICOPDJYNTND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCCN)SC=C2

Origin of Product

United States

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